(3,5-Difluoro-2-propoxyphenyl)methanol

CAS No.:

Cat. No.: VC13556978

Molecular Formula: C10H12F2O2

Molecular Weight: 202.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12F2O2 |

|---|---|

| Molecular Weight | 202.20 g/mol |

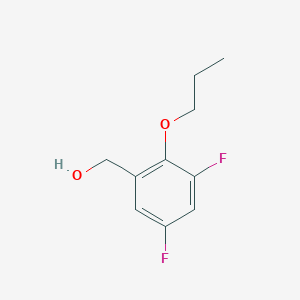

| IUPAC Name | (3,5-difluoro-2-propoxyphenyl)methanol |

| Standard InChI | InChI=1S/C10H12F2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-5,13H,2-3,6H2,1H3 |

| Standard InChI Key | LKFFUGHDFYTXKL-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C=C1F)F)CO |

| Canonical SMILES | CCCOC1=C(C=C(C=C1F)F)CO |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of (3,5-Difluoro-2-propoxyphenyl)methanol is , with a molecular weight of 202.2 g/mol. The compound’s structure (Figure 1) features:

-

Fluorine atoms at positions 3 and 5, which enhance electronegativity and influence electronic distribution.

-

A propoxy group (-OCHCHCH) at position 2, contributing to lipophilicity and steric effects.

-

A hydroxymethyl group (-CHOH) at position 4, enabling hydrogen bonding and reactivity in synthetic applications.

Table 1: Comparative Structural Features of Fluorinated Phenylmethanol Derivatives

The propoxy group’s longer alkyl chain, compared to methoxy or bromo substituents, increases the compound’s hydrophobic character, potentially enhancing membrane permeability in biological systems .

Synthesis and Industrial Production

The synthesis of (3,5-Difluoro-2-propoxyphenyl)methanol typically involves a two-step process:

-

Introduction of the propoxy group: Williamson ether synthesis between 3,5-difluorophenol and propyl bromide under basic conditions.

-

Reduction of the aldehyde: Treatment of the intermediate 3,5-difluoro-2-propoxybenzaldehyde with sodium borohydride (NaBH) in methanol or ethanol .

Reaction Scheme:

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, with purification via column chromatography or recrystallization .

Physicochemical Properties

Key properties inferred from analogous compounds include:

-

Boiling Point: Estimated at 254–280°C, similar to (3-Bromo-2,5-difluorophenyl)methanol .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the hydroxymethyl group, with limited water solubility.

-

Stability: Susceptible to oxidation under ambient conditions; storage under inert atmospheres is recommended .

Table 2: Hazard Profile Comparison

Biological Activity and Applications

Fluorinated phenylmethanol derivatives are explored for their:

-

Pharmacological Potential: Fluorine atoms enhance binding to enzymes like cyclooxygenase (COX), suggesting anti-inflammatory applications .

-

Agrochemical Uses: As intermediates in pesticide synthesis, leveraging fluorine’s metabolic stability.

-

Materials Science: Building blocks for liquid crystals or polymers due to their rigid aromatic core .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume